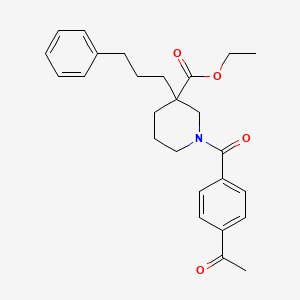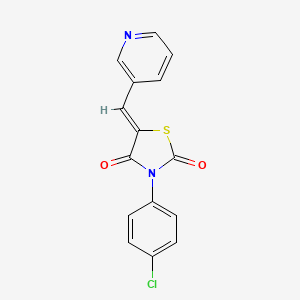![molecular formula C17H13ClN4O2 B6026100 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B6026100.png)
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide, commonly known as CPYPA, is a chemical compound that has gained significant attention in the field of scientific research. CPYPA is a pyridazinone derivative that has been synthesized by several methods and has shown promising results in various biological and pharmacological studies.
Mécanisme D'action
The mechanism of action of CPYPA is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways that are involved in the progression of various diseases. CPYPA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the growth and metastasis of cancer cells. CPYPA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, CPYPA has been shown to modulate the levels of neurotransmitters, which suggest its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPYPA has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory mediators. CPYPA has also been shown to modulate the levels of neurotransmitters, which suggest its potential use in the treatment of neurological disorders. Furthermore, CPYPA has been shown to have low toxicity and good bioavailability, which make it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
CPYPA has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good bioavailability. CPYPA has also been shown to exhibit good stability and solubility, which make it suitable for various biological and pharmacological studies. However, the limitations of CPYPA include the lack of information on its long-term toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
Several future directions can be explored in the study of CPYPA, including the identification of its molecular targets and the development of more potent analogs. Additionally, the potential use of CPYPA in combination with other therapeutic agents should be explored to enhance its efficacy. Furthermore, the potential use of CPYPA in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders, should be investigated. Overall, the study of CPYPA has shown promising results, and further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
CPYPA can be synthesized by several methods, including the reaction of 4-chlorobenzoyl chloride with 3-aminopyridazine, followed by the reaction with 3-pyridinylamine. Another method involves the reaction of 4-chlorobenzoyl chloride with 3-pyridinylamine, followed by the reaction with 3-aminopyridazine. These methods have been optimized to yield high purity and good yields of CPYPA.
Applications De Recherche Scientifique
CPYPA has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the anti-cancer activity of CPYPA, which is attributed to its ability to inhibit the growth and proliferation of cancer cells. CPYPA has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Furthermore, CPYPA has been studied for its neuroprotective effects, which suggest its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-5-3-12(4-6-13)15-7-8-17(24)22(21-15)11-16(23)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKYNMPVCDKJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6026027.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)
![N-cyclopentyl-6-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6026042.png)
![N-(3-pyridinylmethyl)-3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-4-piperidinyl}propanamide](/img/structure/B6026050.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![5-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6026090.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol](/img/structure/B6026092.png)


![3-(6-fluoro-1H-indol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6026116.png)
![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)